Guanosine 5'-diphospho-beta-L-fucose sodium salt is a nucleotide sugar derivative that plays a crucial role in various biological processes, particularly in glycosylation reactions. It is involved in the synthesis of fucosylated glycans, which are important for cell signaling and recognition processes. This compound is recognized for its potential applications in biochemical research and therapeutic developments.
Guanosine 5'-diphospho-beta-L-fucose sodium salt falls under the category of nucleotide sugars. Its chemical formula is with a CAS number of 15839-70-0 . It is classified as a glycosyl donor, specifically a fucosyl donor, which participates in the transfer of fucose residues to acceptor molecules during glycosylation.
The synthesis of guanosine 5'-diphospho-beta-L-fucose sodium salt can be achieved through two primary methods:
Guanosine 5'-diphospho-beta-L-fucose sodium salt consists of a guanine base linked to a ribose sugar that is further phosphorylated at the 5' position with two phosphate groups. The structure features a beta-L-fucose moiety attached via a diphosphate linkage.
Guanosine 5'-diphospho-beta-L-fucose sodium salt primarily participates in glycosylation reactions where it acts as a substrate for fucosyltransferases.
The mechanism by which guanosine 5'-diphospho-beta-L-fucose sodium salt exerts its biological effects primarily involves its role as a substrate for fucosyltransferases.
This process is essential for cellular functions such as adhesion, signaling, and immune response modulation.
Relevant data regarding these properties can often be found in safety data sheets and product specifications provided by suppliers .
Guanosine 5'-diphospho-beta-L-fucose sodium salt has several significant applications in scientific research:
Guanosine 5'-diphospho-beta-L-fucose sodium salt (GDP-fucose), a key nucleotide sugar donor for fucosylation reactions, is synthesized through evolutionarily conserved yet mechanistically distinct pathways in prokaryotes and eukaryotes. This compound (C₁₆H₂₃N₅Na₂O₁₅P₂; MW 633.31 g/mol) serves as the universal substrate for fucosyltransferases across all domains of life [1] [6].
In prokaryotes such as Escherichia coli, GDP-fucose biosynthesis occurs via a single bifunctional enzyme, GDP-fucose synthase (GFS, also known as GMER). This enzyme catalyzes a two-step reaction at a singular active site: first, the C3"-C5" epimerization of GDP-4-keto-6-deoxy-D-mannose, followed by NADPH-dependent reduction to yield GDP-L-fucose. Structural studies reveal that GFS belongs to the short-chain dehydrogenase/reductase (SDR) superfamily and maintains a conserved catalytic triad that orchestrates both reactions without substrate release [5] [7]. The enzyme's compact architecture (homodimeric structure) enables efficient substrate channeling, making bacterial GDP-fucose production highly streamlined.
Eukaryotic systems (including mammals) employ a multi-enzyme cascade for GDP-fucose synthesis. The initial step involves GDP-mannose 4,6-dehydratase (GMDS) converting GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose. This intermediate is subsequently processed by a dual-function enzyme, TSTA3 (GDP-keto-6-deoxymannose 3,5-epimerase/4-reductase), which performs epimerization at C3" and C5" followed by NADPH-dependent reduction [10]. Unlike prokaryotes, mammalian cells compartmentalize these steps, with GMDS acting in the cytosol and TSTA3 functioning in both cytosol and nucleus. This spatial separation introduces additional regulatory checkpoints absent in prokaryotes [2] [10].
Table 1: Comparative Biosynthesis of GDP-Fucose in Prokaryotes vs. Eukaryotes
Feature | Prokaryotic Systems | Eukaryotic Systems |
---|---|---|
Key Enzyme(s) | Bifunctional GFS/GMER | GMDS + TSTA3 enzyme complex |
Catalytic Sites | Single active site for both steps | Sequential enzymatic domains |
Spatial Organization | Cytosolic; no compartmentalization | Cytosolic/nuclear partitioning |
Structural Family | Short-chain dehydrogenase/reductase (SDR) | SDR superfamily with Rossmann-fold |
Epimerization Sequence | C3"→C5" with possible side products | Ordered C3" then C5" epimerization |
Representative Organisms | E. coli, Helicobacter pylori | Humans, Arabidopsis thaliana |
GDP-fucose biosynthesis occurs via two metabolically interconnected routes: the de novo pathway and the salvage pathway. The de novo pathway initiates from GDP-mannose (derived from cellular glucose metabolism) and is quantitatively dominant, accounting for >90% of cellular GDP-fucose in most cell types [2] [10]. This pathway involves the sequential actions of GMDS and TSTA3 as described, ultimately yielding GDP-fucose for protein fucosylation.
The salvage (recycling) pathway converts extracellular or luminal free L-fucose into GDP-fucose through a three-step enzymatic cascade:
Historically considered independent, recent research demonstrates dynamic cross-talk between these pathways. Genetic ablation of GMDS (disrupting de novo synthesis) triggers compensatory upregulation of fucose transporters and salvage pathway components, enhancing free fucose uptake by 2.5-fold [2] [8]. Conversely, cells lacking salvage pathway enzymes exhibit increased GMDS expression and de novo flux. This reciprocity maintains cellular GDP-fucose pools within a narrow physiological range (10–50 µM) despite pathway perturbations [2].
Metabolically distinct cell types exhibit pathway preference: rapidly dividing cells (e.g., cancer lines) predominantly utilize the de novo route to support high glycoprotein synthesis demands, while differentiated cells (e.g., hepatocytes) leverage the salvage pathway for metabolic economy. Intriguingly, TSTA3-deficient cells show impaired fucose uptake compared to GMDS-null cells, suggesting enzyme-specific roles in modulating salvage efficiency [8].
Table 2: Research Findings on Pathway Interplay
Experimental Manipulation | Effect on De Novo Pathway | Effect on Salvage Pathway | Functional Outcome |
---|---|---|---|
GMDS knockout | Pathway blocked | Fucose uptake increased 2.5-fold | 70% reduction in fucosylated glycans |
TSTA3 partial inhibition | Intermediate accumulation | No change in fucose transporters | Altered glycan fucosylation patterns |
Salvage enzyme (FPGT) deletion | GMDS expression increased 3-fold | Pathway blocked | Normal GDP-fucose pool maintenance |
Double (GMDS+salvage) inhibition | Complete GDP-fucose depletion | Non-functional | Cell adhesion defects; apoptosis |
The enzymatic machinery governing GDP-fucose biosynthesis features sophisticated regulatory mechanisms that ensure precise control over cellular fucosylation states:
Catalytic Mechanism of Epimerization/Reduction: GDP-fucose synthases employ a conserved ordered epimerization sequence. Structural and mutagenesis studies confirm that C3" epimerization precedes C5" epimerization, mediated by catalytic residues Cys109 (base) and His179 (acid) in bacterial enzymes [7]. Mutation of Cys109→Ser in E. coli GFS shifts product specificity, generating GDP-6-deoxy-D-altrose instead of GDP-fucose due to premature carbonyl reduction before complete epimerization. Kinetic isotope experiments ([3"⁻²H]-substrates) further demonstrate that Cys109 abstraction of the C3" proton initiates catalysis [7]. NADPH binding induces conformational changes that position the substrate for stereospecific hydride transfer during the final reduction step [5] [9].
Allosteric Regulation and Feedback Inhibition: Eukaryotic TSTA3 exhibits product inhibition by GDP-fucose (Kᵢ = 15 µM), with binding at an allosteric site triggering tetramer dissociation into inactive dimers. This provides real-time feedback when cellular GDP-fucose pools saturate physiological needs. Additionally, TSTA3 activity is modulated by NADP⁺/NADPH ratios, linking fucose production to cellular redox status [9].
Transcriptional and Post-translational Control: GMDS expression is upregulated by inflammatory cytokines (TNF-α, IL-6) via NF-κB signaling, increasing de novo flux during immune responses. Both GMDS and TSTA3 undergo O-GlcNAcylation at specific serine residues, decreasing their activity when cellular N-glycosylation demand is high. Bacterial GFS transcription is repressed by fucose-responsive regulators (FucR), creating a metabolic circuit where exogenous fucose suppresses endogenous synthesis [2] [7].
Compartmentalization and Transport: In mammalian cells, Golgi-localized GDP-fucose transporters (SLC35C1) deplete cytosolic GDP-fucose, preventing product inhibition of biosynthetic enzymes. Cancer cells overexpress SLC35C1, creating a "fucosylation sink" that drives continuous GDP-fucose synthesis [10].
Table 3: Regulatory Impacts of Key Enzyme Mutations
Enzyme | Mutation | Catalytic Effect | Structural Consequence |
---|---|---|---|
Bacterial GFS | Cys109→Ser | Alters epimerization order; GDP-altrose formed | Disrupted proton abstraction at C3" |
Bacterial GFS | His179→Gln | Eliminates acid catalysis; blocks epimerization | NADPH binding unaffected but no turnover |
Human TSTA3 | Lys157→Met | 90% reduced activity | Impaired NADPH cofactor binding |
Human GMDS | Arg189→Cys | Substrate binding affinity decreased 8-fold | Destabilized catalytic pocket |
Plant GM35E | Glu187→Ala | Loss of allosteric inhibition by GDP-fucose | Disrupted regulatory subunit interface |
Comprehensive Compound Nomenclature
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